molecular formula C11H20NNaO4S B13485967 Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate

Cat. No.: B13485967
M. Wt: 285.34 g/mol
InChI Key: SFTKLYUZNOUUJA-UHFFFAOYSA-M
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Description

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate is a chemical compound with the molecular formula C11H20NNaO4S. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be added under mild conditions and removed selectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature. The resulting Boc-protected amine can then be further reacted with methanesulfinic acid to form the desired sulfinate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate undergoes several types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the Boc-protected amine under basic conditions.

Major Products Formed

    Oxidation: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfonate.

    Reduction: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial for the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate is unique due to its combination of a Boc-protected amine and a sulfinate group. This dual functionality allows for selective protection and subsequent reactions, making it a versatile tool in organic synthesis.

Properties

Molecular Formula

C11H20NNaO4S

Molecular Weight

285.34 g/mol

IUPAC Name

sodium;[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]methanesulfinate

InChI

InChI=1S/C11H21NO4S.Na/c1-10(2,3)16-9(13)12-7-11(5-4-6-11)8-17(14)15;/h4-8H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1

InChI Key

SFTKLYUZNOUUJA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)[O-].[Na+]

Origin of Product

United States

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